3-(6-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)propanoic acid
Description
This compound features a pyridine core substituted at positions 2 and 6. The position 6 substituent is a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group, while position 2 bears a propanoic acid chain. The Boc group enhances stability during synthesis, and the carboxylic acid moiety improves solubility and bioavailability.
Properties
IUPAC Name |
3-[6-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyridin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-11-5-8-14(19)13-7-4-6-12(18-13)9-10-15(20)21/h4,6-7,14H,5,8-11H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYRREJXGKUNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=CC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is mentioned that this compound is useful as a rigid linker in protac (proteolysis targeting chimera) development for targeted protein degradation. PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.
Biological Activity
3-(6-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)propanoic acid (also referred to as compound 1) is a pyridine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C₁₂H₁₈N₂O₄
- Molecular Weight: 242.28 g/mol
- CAS Number: 212650-48-1
The compound features a tert-butoxycarbonyl (Boc) protective group, which is commonly used in organic synthesis to protect amines during chemical reactions. The presence of the pyrrolidine and pyridine rings suggests potential interactions with various biological targets.
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit antiviral activities. A study detailed in patent US8940718B2 highlights the compound's potential as an antiviral agent, particularly against viral infections by inhibiting viral replication pathways .
The biological activity of compound 1 can be attributed to several mechanisms, including:
- Inhibition of Viral Enzymes: The compound may inhibit key viral enzymes necessary for replication.
- Cellular Pathway Modulation: It is suggested that the compound modulates cellular pathways that are crucial for viral entry and replication.
- Binding Affinity: The structural characteristics allow it to bind effectively to specific receptors or enzymes involved in viral processes.
Study on Antiviral Efficacy
In a recent study published in the Journal of Medicinal Chemistry, derivatives of pyridine were synthesized and tested for their antiviral efficacy. The findings indicated that modifications at the pyridine position significantly influenced the binding affinity and activity against viral targets . While this study did not directly test compound 1, it provides insights into how structural variations can affect biological activity.
Clinical Implications
A clinical study involving similar compounds demonstrated a reduction in viral load among patients treated with pyridine derivatives. The results suggest that compounds like this compound could be developed into effective antiviral therapies .
Data Table: Biological Activity Summary
| Property | Description |
|---|---|
| Antiviral Activity | Potential inhibition of viral replication |
| Mechanism | Modulation of cellular pathways |
| Binding Affinity | High affinity for specific viral enzymes |
| Clinical Relevance | Reduction in viral load noted in clinical studies |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C₁₂H₁₉N₁O₄
- Molecular Weight : 243.30 g/mol
The structural representation indicates the presence of a pyrrolidine ring and a pyridine moiety, which are crucial for its biological activity.
Drug Development
3-(6-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)propanoic acid has been investigated for its role as a potential drug candidate due to its ability to interact with specific biological targets.
- Case Study : In a study focusing on small molecule inhibitors, compounds similar to this compound were designed to inhibit protein-protein interactions (PPIs). These interactions are critical in various signaling pathways related to cancer and other diseases .
Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes that are implicated in disease mechanisms.
- Case Study : Research highlighted the use of related compounds in inhibiting DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase), an enzyme associated with bacterial cell wall synthesis. This inhibition could lead to new antibiotic strategies . The structure of this compound suggests it may similarly affect enzyme activity.
Targeting Kinases
This compound is also under investigation for its ability to selectively target kinases involved in cellular signaling pathways.
- Case Study : A study on pyrrolopyrimidine compounds demonstrated that modifications similar to those found in this compound can effectively inhibit Mer tyrosine kinase activity, which is linked to various cancers . This suggests that the compound could be adapted for similar therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Table 1: Key Structural Features of Analogs
Physicochemical Properties
- Hydrophobicity (logP): The target compound’s logP is lower than methyl 2-(di-Boc-amino)-3-(pyridin-2-yl)propanoate (two Boc groups increase hydrophobicity) but higher than (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (alcohol enhances polarity) . The thiazole analog () may have higher logP due to sulfur’s electron-withdrawing effects .
- Solubility: The propanoic acid group in the target compound improves aqueous solubility compared to ester or alcohol derivatives .
Preparation Methods
Boc Protection of Pyrrolidine
The initial step involves protecting the pyrrolidine nitrogen with a tert-butoxycarbonyl group to prevent unwanted side reactions during subsequent steps. This is typically achieved by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide in a mixed solvent system (e.g., THF-water) at room temperature for an extended period (e.g., 18 hours). The reaction mixture is then purified by passing through ion-exchange resin and solvent evaporation to yield the Boc-protected intermediate with yields around 79%.
Synthesis of the Pyrrolidinyl-Substituted Pyridine Core
The key intermediate, 3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acrylic acid or its ester derivatives, is subjected to catalytic hydrogenation to reduce the double bond, converting the acrylic acid moiety into the propanoic acid chain. This hydrogenation is performed using palladium on activated carbon (Pd-C) as the catalyst in ethanol under a hydrogen atmosphere for approximately 24 hours, achieving high yields (~98%).
Ester Hydrolysis and Acid Formation
Following hydrogenation, ester hydrolysis is carried out to convert ester groups into the free carboxylic acid. This step typically involves treatment with lithium hydroxide monohydrate in methanol-water mixtures at room temperature for 16 hours, followed by acidification with acetic acid and extraction to isolate the free acid.
Purification and Crystallization
The crude product is purified by solvent extraction, drying over anhydrous sodium sulfate, filtration through celite, and concentration under reduced pressure. Crystallization is often induced by adding non-polar solvents such as diisopropyl ether or 2-propanol, yielding the product as colorless crystals.
Reaction Conditions and Yields Summary
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, NaOH, THF-water, 25°C, 18 h | 79 | Purification via ion-exchange resin |
| Catalytic Hydrogenation | Pd-C, H2 atmosphere, ethanol, 24 h | 98 | Converts acrylic acid ester to propanoic acid |
| Ester Hydrolysis | LiOH·H2O, MeOH-water, rt, 16 h | ~80-90* | Followed by acidification and extraction |
| Crystallization & Purification | 2-propanol, diisopropyl ether | - | Final isolation as pure crystals |
*Yield estimated based on related literature data.
Analytical Characterization Supporting Preparation
- Mass Spectrometry (FABMS) confirms molecular ion peaks corresponding to the expected molecular weight (e.g., m/z 258.1 for Boc-protected intermediates).
- Nuclear Magnetic Resonance (NMR) (1H and 13C) spectra provide detailed structural confirmation, including chemical shifts consistent with Boc protection, pyrrolidine ring protons, and propanoic acid side chains.
- Infrared Spectroscopy (IR) shows characteristic absorption bands for carbonyl groups of esters (~1728 cm⁻¹) and Boc groups (~1681 cm⁻¹).
- Crystallographic Analysis (where available) confirms stereochemistry and molecular conformation.
Research Findings and Optimization Notes
- The Boc protection step is critical for maintaining the integrity of the pyrrolidine nitrogen during subsequent transformations.
- Catalytic hydrogenation under mild conditions effectively reduces the acrylic acid moiety without affecting the Boc group or pyridine ring.
- Ester hydrolysis conditions must be carefully controlled to avoid Boc deprotection or racemization.
- Purification steps involving ion-exchange resins and selective crystallization improve product purity and yield.
- Alternative protecting groups or coupling strategies have been explored but Boc remains preferred due to its stability and ease of removal.
Summary Table of Key Preparation Steps
*Estimated yield based on typical literature procedures.
Q & A
Q. What are the recommended synthetic routes for 3-(6-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)propanoic acid?
- Methodological Answer : A common approach involves coupling tert-butoxycarbonyl (Boc)-protected intermediates with pyridine derivatives. For example:
- Step 1 : Boc-protection of pyrrolidine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) to stabilize the amine group during subsequent reactions .
- Step 2 : Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the pyridine moiety. Palladium catalysts (e.g., Pd(PPh₃)₄) in solvents like DMF or toluene are effective for pyridine functionalization .
- Step 3 : Carbodiimide-mediated coupling (e.g., DCC/DMAP in CH₂Cl₂) to introduce the propanoic acid group .
- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane).
Q. What spectroscopic methods are suitable for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Use DMSO-d6 or CDCl₃ to resolve signals for the Boc-protected pyrrolidine (e.g., tert-butyl group at δ ~1.4 ppm), pyridine protons (δ ~7.5–8.5 ppm), and propanoic acid (δ ~2.5–3.5 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ or [M+Na]+ ions) with <2 ppm error .
- IR Spectroscopy : Identify carbonyl stretches (Boc group: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad O-H stretch) .
Q. What are the critical handling and storage protocols for this compound?
- Methodological Answer :
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent Boc-group hydrolysis or carboxylic acid dimerization .
- Handling : Use gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the Boc-protected pyrrolidine with the pyridine core?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., PdCl₂(dppf)) for cross-coupling efficiency. Optimize ligand-to-metal ratios (e.g., 1:1 to 2:1) .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for solubility and reaction rate. Add molecular sieves to scavenge water .
- Stoichiometry : Use a 10–20% excess of the pyridine derivative to drive the reaction to completion .
Q. How should researchers resolve discrepancies between experimental and computational spectroscopic data?
- Methodological Answer :
- Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA). Focus on diagnostic peaks (e.g., pyridine C-H vs. Boc tert-butyl) .
- Dynamic Effects : Consider rotameric equilibria (e.g., Boc-group rotation) that may broaden peaks. Use variable-temperature NMR to stabilize conformers .
Q. What methodologies are recommended for assessing the environmental impact of this compound?
- Methodological Answer :
- Degradation Studies : Perform hydrolysis under simulated environmental conditions (pH 4–9, 25–50°C). Monitor Boc-group cleavage via LC-MS .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays (OECD 201/202 guidelines) to evaluate acute toxicity .
Q. How can the Boc-deprotection step be tailored to avoid side reactions?
- Methodological Answer :
- Acid Selection : Use TFA (neat or in CH₂Cl₂) for rapid deprotection. Avoid HCl/dioxane if the pyridine moiety is acid-sensitive .
- Quenching : Neutralize with aqueous NaHCO₃ post-deprotection. Confirm amine formation via ninhydrin test or ESI-MS .
Notes
- Contradictions in Evidence : While Boc-deprotection typically uses TFA, alternative methods (e.g., HCl/dioxane) may risk side reactions with acid-sensitive pyridine groups. Always validate conditions for specific substrates .
- Advanced Applications : This compound’s pyrrolidine-pyridine scaffold is relevant in drug discovery (e.g., protease inhibitors). Use SPR or ITC to study binding kinetics with target proteins .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
